1-(2-oxopropyl)-1,2-dihydropyridin-2-one
CAS No.: 34812-46-9
Cat. No.: VC8017984
Molecular Formula: C8H9NO2
Molecular Weight: 151.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 34812-46-9 |
|---|---|
| Molecular Formula | C8H9NO2 |
| Molecular Weight | 151.16 g/mol |
| IUPAC Name | 1-(2-oxopropyl)pyridin-2-one |
| Standard InChI | InChI=1S/C8H9NO2/c1-7(10)6-9-5-3-2-4-8(9)11/h2-5H,6H2,1H3 |
| Standard InChI Key | DNWCFHPNPFWSHB-UHFFFAOYSA-N |
| SMILES | CC(=O)CN1C=CC=CC1=O |
| Canonical SMILES | CC(=O)CN1C=CC=CC1=O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a dihydropyridin-2-one core, where the nitrogen atom is substituted with a 2-oxopropyl group (). Key structural descriptors include:
The planar pyridinone ring facilitates conjugation, while the 2-oxopropyl group introduces steric and electronic effects critical for reactivity .
Physicochemical Data
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Molecular Formula:
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Molecular Weight: 151.16 g/mol
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Solubility: Limited data available; likely polar aprotic solvent-soluble (e.g., DMSO, ethanol).
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Stability: Susceptible to hydrolysis under acidic or basic conditions due to the lactam moiety .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
Two primary routes are reported:
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Nucleophilic Substitution: Reacting pyridin-2-one derivatives with 2-oxopropyl halides (e.g., chloride or bromide) in the presence of a base (e.g., potassium carbonate).
Yields range from 60–75%, with purification via column chromatography.
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Cross-Coupling Reactions: Palladium-catalyzed coupling of halogenated pyridinones with propenyl boronic esters, as described in patent US8772497B2 . This method achieves higher regioselectivity (>90%) but requires specialized catalysts (e.g., Pd(PPh)) and elevated temperatures .
Industrial Manufacturing
Industrial processes favor continuous flow reactors to enhance yield (up to 85%) and reduce byproducts. Key parameters include:
Biological and Pharmacological Relevance
Antimicrobial Activity
While direct studies on 1-(2-oxopropyl)-1,2-dihydropyridin-2-one are sparse, structurally related pyridinones exhibit broad-spectrum activity:
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Minimum Inhibitory Concentrations (MIC):
Microorganism MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Candida albicans 16
Mechanistically, these compounds disrupt microbial cell membranes and inhibit DNA gyrase.
Neurological Applications
Patent US8772497B2 highlights derivatives of 1-(2-oxopropyl)-1,2-dihydropyridin-2-one as noncompetitive AMPA receptor antagonists, suggesting utility in treating epilepsy and Parkinson’s disease .
Applications in Scientific Research
Organic Synthesis
The compound serves as a precursor for:
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Heterocyclic Frameworks: Cyclization with malononitrile yields 2-amino-4H-pyran-3-carbonitriles, valuable in medicinal chemistry .
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Metal Complexation: The lactam oxygen and ketone group coordinate transition metals (e.g., Cu), enabling catalytic applications.
Material Science
Incorporation into polymers enhances thermal stability (decomposition temperature >300°C) and UV absorption, relevant for coatings and sensors.
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